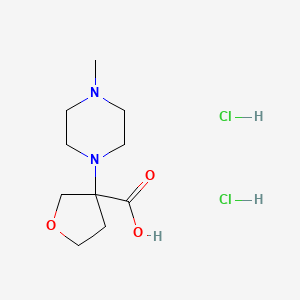

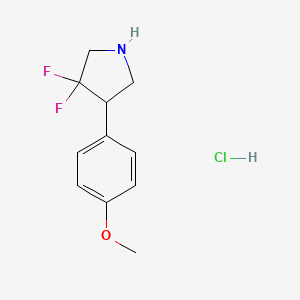

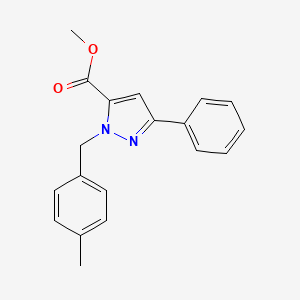

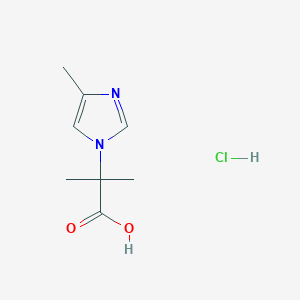

![molecular formula C9H8Cl2N2O B1436450 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride CAS No. 2059976-14-4](/img/structure/B1436450.png)

4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride

Übersicht

Beschreibung

“4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride” is a chemical compound with the CAS Number: 2059976-14-4 . It has a molecular weight of 231.08 . This compound is in the form of a powder and is typically stored at room temperature . It finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .

Synthesis Analysis

The synthesis of this compound involves several steps . The method comprises steps as follows:- 4-methylpyridine is taken as a raw material, water is taken as a solvent, and the 4-methylpyridine is oxidized into 4-picolinic acid with potassium permanganate .

- The 4-picolinic acid and methanol react to produce methyl pyridine-4-carboxylate under the acid condition .

- The methyl pyridine-4-carboxylate is reduced to 4-pyridinemethanol .

- The 4-pyridinemethanol reacts with thionyl chloride to produce a target product, namely, 4- (chloromethyl)pyridine hydrochloride .

Molecular Structure Analysis

The molecular structure of “4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride” includes a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .Chemical Reactions Analysis

The reaction mechanism for oxazoline synthesis from ketones involved a nucleophilic addition at the electrophilic centre of the ketones followed by intramolecular cyclization .Physical And Chemical Properties Analysis

This compound is a yellow-orange powder . It has a melting point range of 160 - 163 °C / 320 - 325.4 °F . The storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Synthesis of N-substituted Derivatives : The compound 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride has been employed in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. This process involves the intramolecular cyclization of previously synthesized compounds and the subsequent nucleophilic substitution with various amines, showcasing its utility in the generation of novel oxazolopyridine derivatives (Palamarchuk et al., 2019).

Green Chemistry and Intermediate Synthesis : The compound serves as an intermediate in the synthesis of Dexlansoprazole, an agent used in treating acid-related stomach issues. The modified synthesis process of 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride highlights green chemistry principles, focusing on reducing waste and improving atom economy and reaction mass efficiency (Gilbile, Bhavani & Vyas, 2017).

Catalysis and Reactivity

- Catalytic Applications : The compound is noted for its potential as a recyclable catalyst in the acylation of inert alcohols and phenols. This property is significant for synthesizing various organic molecules, and the detailed investigation of its reaction mechanism contributes to a deeper understanding of its catalytic behavior (Liu et al., 2014).

Chemical Synthesis and Structural Studies

Synthesis of Pyridyl Polyheterocyclic Compounds : The compound is utilized in the synthesis of pyridyl polyheterocyclic compounds, which exhibit antibacterial activity. The formation of these compounds involves multiple steps of reaction and their biological activity has been preliminarily evaluated against different bacterial strains (Hu, Li & Huang, 2006).

Crystal Structures and Magnetic Properties : Studies on hydrochloride crystals derived from the compound have provided insights into their structural and magnetic properties. The relationship between crystal stacking structures and magnetic behavior was explored, offering valuable information for materials science research (Yong, Zhang & She, 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(chloromethyl)-2-pyridin-4-yl-1,3-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O.ClH/c10-5-8-6-13-9(12-8)7-1-3-11-4-2-7;/h1-4,6H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCHTJQYGGIULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CO2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

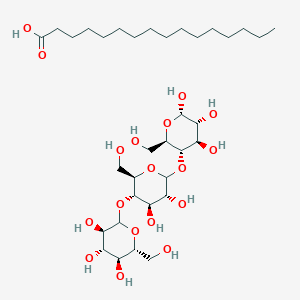

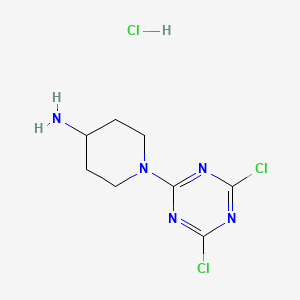

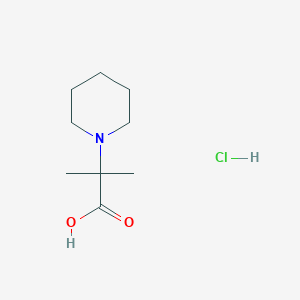

![5-Oxa-2-azaspiro[3.6]decane hydrochloride](/img/structure/B1436386.png)